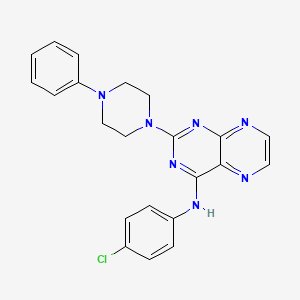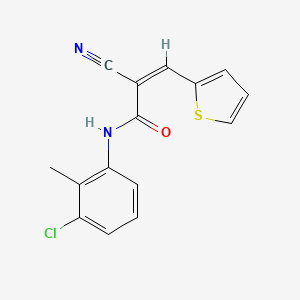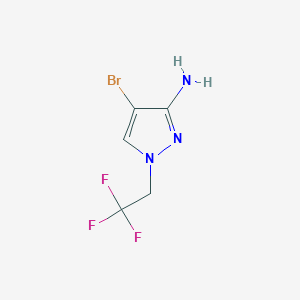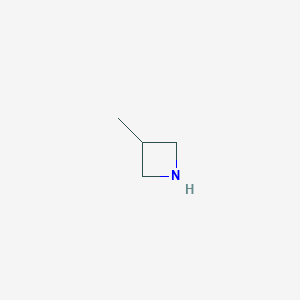![molecular formula C18H24N4O5S B2440614 5-[4-(4-méthoxyphényl)pipérazin-1-yl]sulfonyl-1,3,6-triméthylpyrimidine-2,4-dione CAS No. 887224-62-6](/img/structure/B2440614.png)
5-[4-(4-méthoxyphényl)pipérazin-1-yl]sulfonyl-1,3,6-triméthylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione is a useful research compound. Its molecular formula is C18H24N4O5S and its molecular weight is 408.47. The purity is usually 95%.
BenchChem offers high-quality 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antivirale
Le composé a été testé pour son activité antivirale in vitro contre la souche de coronavirus humain OC-43 . Des recherches supplémentaires pourraient explorer son potentiel en tant qu'agent antiviral.
Activité Antibactérienne
Les dérivés de la pipérazine, qui sont structurellement similaires au composé donné, ont montré une activité antibactérienne prometteuse . Cela suggère que le composé pourrait également avoir des applications potentielles dans la lutte contre les infections bactériennes.
Activité Antifongique
Compte tenu du large spectre d'activité biologique présenté par les dérivés de la pipérazine , le composé pourrait potentiellement être utilisé dans le traitement des infections fongiques.
Applications Antidépressives et Antipsychotiques
La pipérazine est un motif structurel courant que l'on retrouve dans de nombreux médicaments antidépresseurs et antipsychotiques . Par conséquent, le composé pourrait potentiellement être utilisé dans le traitement des troubles psychiatriques.
Applications Anti-inflammatoires
Les dérivés de la pipérazine ont été utilisés dans le développement de médicaments anti-inflammatoires . Cela suggère que le composé pourrait avoir des applications anti-inflammatoires potentielles.
Traitement des Maladies Neurodégénératives
Le cycle pipérazine, un composant du composé, se retrouve dans les traitements potentiels de la maladie de Parkinson et de la maladie d'Alzheimer . Cela suggère que le composé pourrait avoir des applications potentielles dans le traitement des maladies neurodégénératives.
Activité Antitumorale
Les dérivés de la pipérazine ont été utilisés dans le développement de médicaments antitumoraux . Cela suggère que le composé pourrait avoir des applications antitumorales potentielles.
Applications Antidiabétiques
Les dérivés de la pipérazine ont été utilisés dans le développement de médicaments antidiabétiques . Cela suggère que le composé pourrait avoir des applications antidiabétiques potentielles.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with the 5-ht1a receptor . The 5-HT1A receptor plays a crucial role in the serotonin system, which is involved in regulating mood, anxiety, and other functions.
Mode of Action
Similar compounds have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
Similar compounds have been found to affect the serotonin system , which has downstream effects on mood, anxiety, and other functions.
Pharmacokinetics
Similar compounds have been found to be metabolized in the liver and excreted renally . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to produce effects similar to those of amphetamines, although they are much less potent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione. For instance, the compound’s stability can be affected by temperature and exposure to light . Additionally, the compound’s action and efficacy can be influenced by individual factors such as the user’s metabolism, which can be affected by factors such as diet, age, and health status.
Propriétés
IUPAC Name |
5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-13-16(17(23)20(3)18(24)19(13)2)28(25,26)22-11-9-21(10-12-22)14-5-7-15(27-4)8-6-14/h5-8H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVKOEKSZTXODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2440532.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2440533.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2440538.png)
![2-[2-(furan-2-carbonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl]phenol](/img/structure/B2440539.png)
![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2440540.png)

![isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate](/img/structure/B2440545.png)

![4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid](/img/structure/B2440547.png)


![N-(2-morpholinoethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2440554.png)
